

biological activity of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid derivatives

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Compound of Interest

Compound Name: 2-(2-Ethoxy-2-oxoethyl)nicotinic acid

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An In-depth Technical Guide to the Biological Activity of **2-(2-Ethoxy-2-oxoethyl)nicotinic Acid** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental component of cellular metabolism and has long been utilized in pharmacology, primarily for its potent effects on lipid profiles.[1][2] Its ability to lower harmful cholesterol (LDL and VLDL) and triglycerides while significantly raising beneficial high-density lipoprotein (HDL) cholesterol has established it as a key agent in cardiovascular disease management.[1][2][3] The therapeutic potential of the nicotinic acid scaffold, however, extends far beyond lipid modulation.[4][5] By chemically modifying the core structure, researchers have unlocked a diverse array of biological activities, transforming the simple vitamin into a versatile platform for drug discovery.

This guide focuses on a specific class of these compounds: **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** derivatives. The parent compound, identified by CAS number 35969-51-8, serves as a crucial starting material or intermediate for creating novel molecules with enhanced potency, selectivity, and diverse therapeutic applications.[6][7][8] This strategic derivatization aims to explore new biological targets and overcome the limitations of nicotinic acid, such as the common side effect of cutaneous flushing.[1] We will delve into the synthesis, mechanisms of

action, and structure-activity relationships of these derivatives across several key therapeutic areas.

Key Biological Activities & Mechanisms of Action

The modification of the **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** core has yielded derivatives with significant potential in antimicrobial, anti-inflammatory, anticancer, and vasorelaxant applications.

Antimicrobial and Antifungal Activity

A prominent area of investigation for nicotinic acid derivatives is in the fight against infectious diseases. Research has demonstrated that by transforming the nicotinic acid starting material into novel acylhydrazones and subsequently into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives, potent antimicrobial agents can be developed.[9]

Mechanism & Structure-Activity Relationship (SAR): The biological activity of these compounds is highly dependent on their chemical structure. Studies comparing acylhydrazones and their cyclized 1,3,4-oxadiazoline counterparts revealed that the acylhydrazone group often confers greater biological activity.[9] A key SAR finding is the significant enhancement of antimicrobial efficacy by the presence of a 5-nitrofuranyl substituent. For instance, an acylhydrazone derivative bearing this group showed remarkable activity against Gram-positive bacteria, including a methicillin-resistant *Staphylococcus aureus* (MRSA) strain with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL and against *Staphylococcus epidermidis* with an MIC as low as 1.95 µg/mL.[9]

Interestingly, while some acylhydrazones were inactive against fungal strains, their corresponding 1,3,4-oxadiazoline derivatives showed good activity, indicating that different structural scaffolds can be tuned for different microbial targets.[9] Importantly, the most effective antimicrobial compounds in these studies did not exhibit cytotoxicity against normal cell lines, highlighting their potential for safe therapeutic use.[9]

Quantitative Data Summary: Antimicrobial Activity

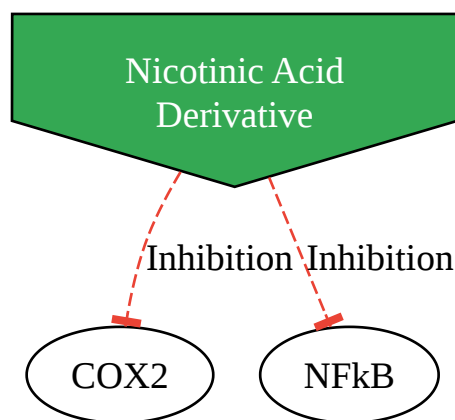
Compound Type	Substituent	Target Organism	MIC (µg/mL)	MBC (µg/mL)	Reference
Acylhydrazone	5-nitrofuran	S. epidermidis ATCC 12228	1.95	3.91	[9]
Acylhydrazon e	5-nitrofuran	S. aureus ATCC 43300 (MRSA)	7.81	15.62	[9]
1,3,4-Oxadiazoline	5-nitrofuran	B. subtilis ATCC 6633	7.81	-	[9]
1,3,4-Oxadiazoline	5-nitrofuran	S. aureus ATCC 6538	7.81	-	[9]

| 1,3,4-Oxadiazoline | 5-nitrofuran | C. albicans ATCC 10231 | 15.62 | - |[9] |

Anti-inflammatory and Analgesic Effects

Nicotinic acid is known to exert effects on immune cells, a mechanism that is at least partially independent of its lipid-lowering properties.[5] This has inspired the development of novel nicotinic acid derivatives as potent anti-inflammatory agents with potentially improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]

Mechanism of Action: These derivatives have been shown to significantly inhibit the production of key inflammatory mediators. In studies using LPS-stimulated RAW 264.7 macrophage cells, certain derivatives demonstrated comparable potency to ibuprofen in reducing the levels of TNF- α , IL-6, iNOS, and COX-2.[10] The primary mechanism involves suppressing the inflammatory cascade triggered by stimuli like lipopolysaccharide (LPS), thereby reducing the production of nitric oxide and other pro-inflammatory cytokines.[10] Molecular docking studies have further suggested that these compounds can bind effectively within the active site of the COX-2 enzyme, providing a rationale for their activity.[10]



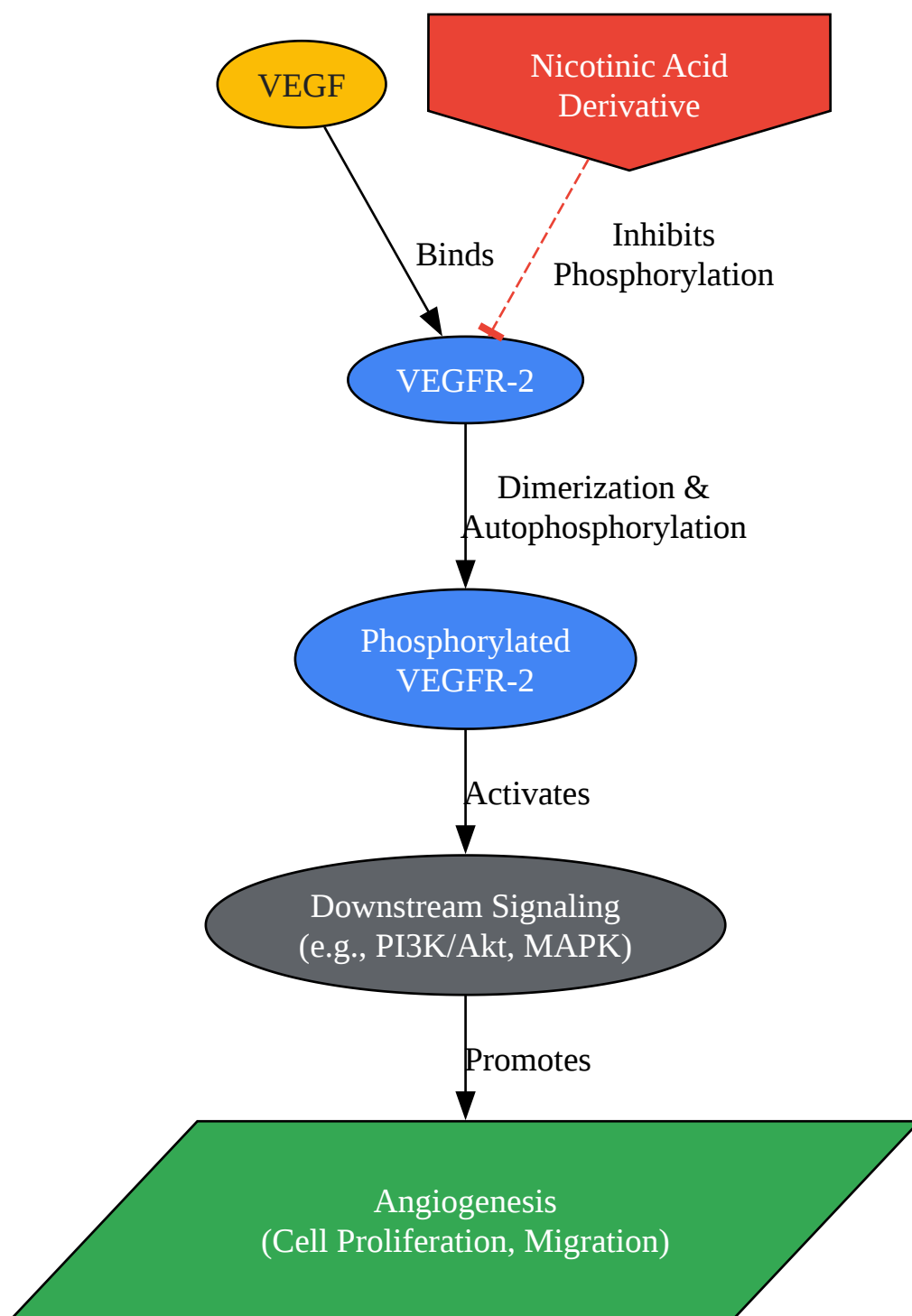
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Caption: Inhibition of the LPS-induced inflammatory cascade in macrophages.

Anticancer Activity via VEGFR-2 Inhibition

Targeting angiogenesis, the process by which new blood vessels are formed, is a cornerstone of modern cancer therapy. The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of this process. Novel nicotinic acid derivatives have been designed and synthesized as selective and potent inhibitors of VEGFR-2.[12]

Mechanism of Action: One particularly effective derivative, compound 5c from a cited study, demonstrated a VEGFR-2 inhibition IC_{50} of just 0.068 μ M.[12] The mechanism involves binding to the VEGFR-2 kinase domain, preventing its phosphorylation and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration. This inhibition of angiogenesis effectively chokes off the tumor's blood supply. Furthermore, these compounds were shown to induce apoptosis (programmed cell death) in cancer cells, as evidenced by a significant, 4.3-fold increase in caspase-3 levels.[12] The dual action of anti-angiogenesis and apoptosis induction makes these derivatives highly promising anticancer candidates.[12]



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Caption: Mechanism of VEGFR-2 signaling inhibition by nicotinic acid derivatives.

Vasorelaxant and Antioxidant Properties

Capitalizing on the known vasodilatory properties of nicotinic acid, researchers have explored derivatives that can induce vasorelaxation, a desirable effect for treating hypertension and other cardiovascular conditions.[\[13\]](#)[\[14\]](#)

Mechanism of Action: Thionicotinic acid derivatives, for example, have been shown to exert dose-dependent vasorelaxation on rat thoracic aorta.[\[13\]](#)[\[14\]](#) This effect is mediated by the vascular endothelium. The mechanism involves the partial production of nitric oxide (NO) and prostacyclin, two key signaling molecules that cause the smooth muscle of blood vessels to relax.[\[14\]](#) The removal of functional endothelial cells completely abolishes the vasorelaxant activity, confirming the endothelium-dependent nature of this effect.[\[13\]](#)[\[14\]](#)

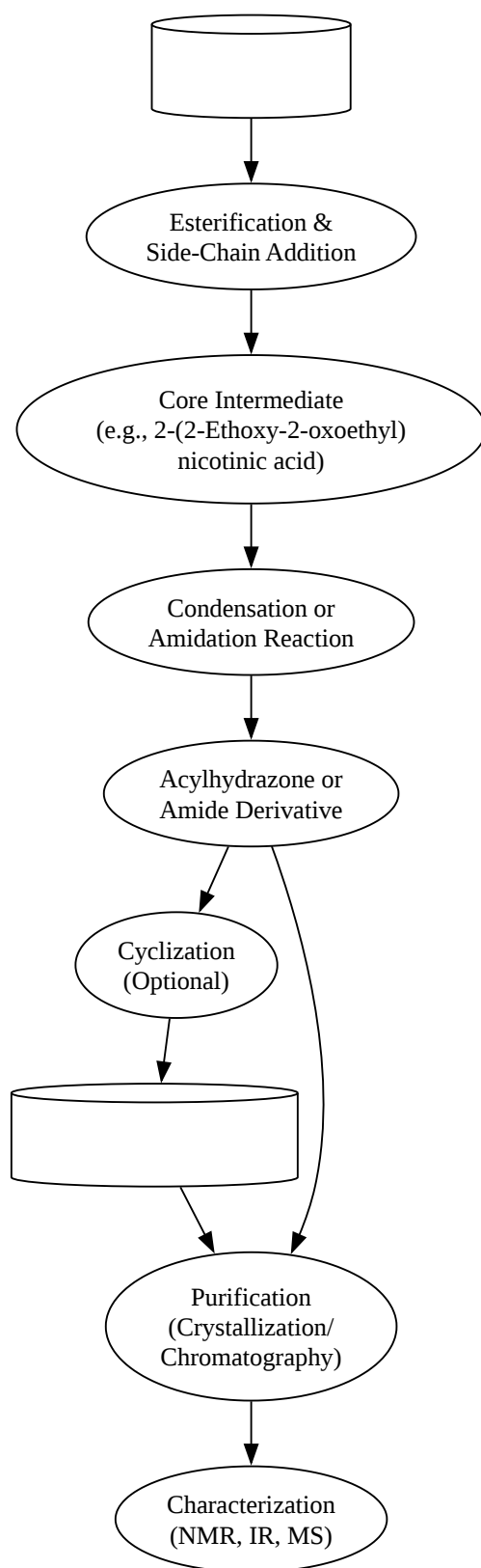
In addition to their effects on blood vessels, some of these derivatives also possess antioxidant properties.[\[13\]](#)[\[14\]](#) The 2-(1-adamantylthio)nicotinic acid analog was identified as the most potent antioxidant in its series, as measured by the DPPH radical scavenging assay.[\[14\]](#) This dual-action profile as both a vasorelaxant and an antioxidant makes these compounds particularly interesting for cardiovascular drug development.[\[13\]](#)[\[14\]](#)

Experimental Protocols and Synthetic Methodologies

The successful development of these derivatives relies on robust synthetic chemistry and rigorous biological evaluation.

General Synthesis Workflow

The synthesis of biologically active derivatives typically begins with the core **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** or a related nicotinic acid starting material. This is then subjected to a series of reactions to introduce diverse functional groups.



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Caption: General workflow for the synthesis and validation of derivatives.

Protocol 1: Synthesis of Nicotinic Acid Acylhydrazones Derivatives

This protocol is adapted from methodologies described for creating antimicrobial agents.[9]

- **Esterification:** Convert the starting nicotinic acid to its corresponding methyl or ethyl ester using standard methods (e.g., refluxing in methanol/ethanol with a catalytic amount of sulfuric acid).
- **Hydrazinolysis:** Reflux the resulting nicotinic acid ester with hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours to produce nicotinic acid hydrazide.
- **Condensation:** Dissolve the nicotinic acid hydrazide in ethanol. Add a catalytic amount of glacial acetic acid.
- **Aldehyde Addition:** Add an equimolar amount of the desired aromatic or heterocyclic aldehyde (e.g., 5-nitrofur-2-carbaldehyde) to the solution.
- **Reaction:** Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture. The resulting solid precipitate (the acylhydrazone derivative) is collected by filtration.
- **Purification:** Wash the crude product with cold ethanol and then recrystallize from a suitable solvent to obtain the pure compound.
- **Characterization:** Confirm the structure of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and FT-IR, along with elemental analysis.[9]

Protocol 2: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol outlines the screening of compounds for their ability to inhibit inflammatory responses.[10]

- **Cell Culture:** Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- **Compound Treatment:** Pre-treat the cells with various concentrations of the test derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., ibuprofen).
- **Inflammatory Stimulation:** Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to all wells except the negative control.
- **Incubation:** Incubate the plate for 24 hours.
- **Nitrite Measurement (Griess Assay):** Collect the cell supernatant. Measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.
- **Cytokine Analysis (ELISA):** Use specific ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant.
- **Cell Viability (MTT Assay):** Assess the cytotoxicity of the compounds by performing an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cell death.[\[10\]](#)

Conclusion and Future Directions

The derivatization of the **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** scaffold has proven to be a highly fruitful strategy for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates a remarkable breadth of biological activity, spanning from potent antimicrobial and antifungal effects to targeted anticancer, anti-inflammatory, and vasorelaxant properties. The structure-activity relationship studies provide a clear roadmap for medicinal chemists, indicating that specific substitutions, such as the inclusion of a 5-nitrofuran moiety for antimicrobial activity or tailored phenyl groups for anti-inflammatory effects, can dramatically enhance potency and selectivity.

Future research should focus on the preclinical and clinical development of the most promising lead compounds. This includes comprehensive in vivo efficacy studies in relevant animal models, detailed pharmacokinetic and toxicology profiling, and further lead optimization to enhance drug-like properties. The versatility of the nicotinic acid core suggests that its potential is far from exhausted, and continued exploration of its derivatives is poised to deliver the next generation of therapies for a wide range of human diseases.

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